
2,5,10,13-Tetraoxatetradec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,10,13-Tetraoxatetradec-7-ene is an organic compound with the molecular formula C10H20O4. It is also known by its IUPAC name, 2,5,8,11-tetraoxatetradec-13-ene . This compound is characterized by the presence of multiple ether linkages and a terminal alkene group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraoxatetradec-7-ene typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired tetraether compound . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 6-8 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions
2,5,10,13-Tetraoxatetradec-7-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2,5,10,13-Tetraoxatetradec-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,5,10,13-Tetraoxatetradec-7-ene involves its interaction with various molecular targets. The compound’s ether linkages can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the terminal alkene group can undergo polymerization reactions, leading to the formation of cross-linked networks .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxatetradec-13-ene: Similar in structure but differs in the position of the alkene group.
2,5,8,11-Tetraoxatetradecane: Lacks the terminal alkene group, making it less reactive in certain chemical reactions.
Uniqueness
2,5,10,13-Tetraoxatetradec-7-ene is unique due to its combination of multiple ether linkages and a terminal alkene group. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
88482-37-5 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1,4-bis(2-methoxyethoxy)but-2-ene |
InChI |
InChI=1S/C10H20O4/c1-11-7-9-13-5-3-4-6-14-10-8-12-2/h3-4H,5-10H2,1-2H3 |
InChI Key |
DSWMWISXVBNDMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC=CCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


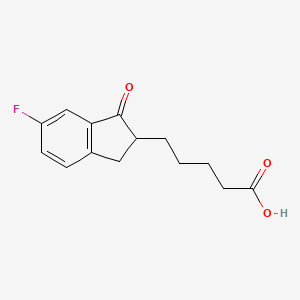
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

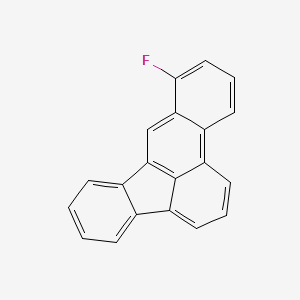
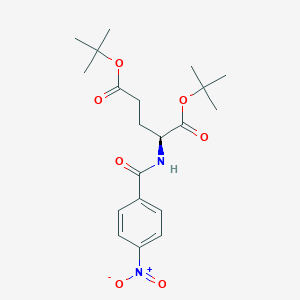
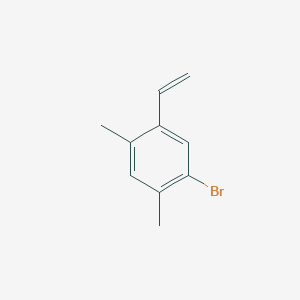
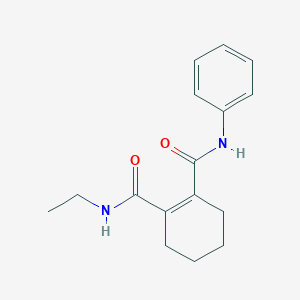


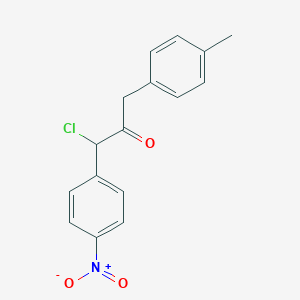
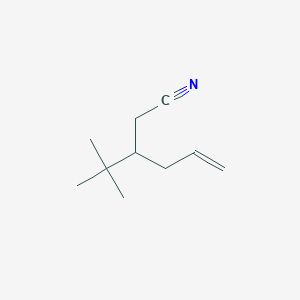
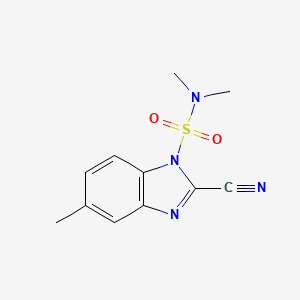
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
